molecular formula C10H14BrNO2 B10882833 [(2-Bromo-4,5-dimethoxyphenyl)methyl](methyl)amine

[(2-Bromo-4,5-dimethoxyphenyl)methyl](methyl)amine

Cat. No.: B10882833
M. Wt: 260.13 g/mol
InChI Key: QDMGVCWPBUXVHN-UHFFFAOYSA-N
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Description

(2-Bromo-4,5-dimethoxyphenyl)methylamine is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with bromine and two methoxy groups, along with a methylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4,5-dimethoxyphenyl)methylamine typically involves the bromination of 4,5-dimethoxybenzylamine. One common method is to react 4,5-dimethoxybenzylamine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4,5-dimethoxyphenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding the corresponding dimethoxyphenylmethylamine.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Dimethoxyphenylmethylamine.

    Substitution: Hydroxyl or amino-substituted derivatives.

Scientific Research Applications

(2-Bromo-4,5-dimethoxyphenyl)methylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Bromo-4,5-dimethoxyphenyl)methylamine involves its interaction with molecular targets such as enzymes and receptors. The bromine and methoxy groups on the benzene ring can influence the compound’s binding affinity and specificity. The methylamine side chain can interact with active sites on enzymes or receptors, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,5-dimethoxyphenethylamine: This compound is structurally similar but features an ethylamine side chain instead of a methylamine side chain.

    4-Bromo-3,5-dimethoxyamphetamine: Another similar compound with an amphetamine backbone, differing in the position of the methoxy groups and the presence of an additional methyl group.

Uniqueness

(2-Bromo-4,5-dimethoxyphenyl)methylamine is unique due to its specific substitution pattern on the benzene ring and the presence of a methylamine side chain. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C10H14BrNO2

Molecular Weight

260.13 g/mol

IUPAC Name

1-(2-bromo-4,5-dimethoxyphenyl)-N-methylmethanamine

InChI

InChI=1S/C10H14BrNO2/c1-12-6-7-4-9(13-2)10(14-3)5-8(7)11/h4-5,12H,6H2,1-3H3

InChI Key

QDMGVCWPBUXVHN-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=C(C=C1Br)OC)OC

Origin of Product

United States

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